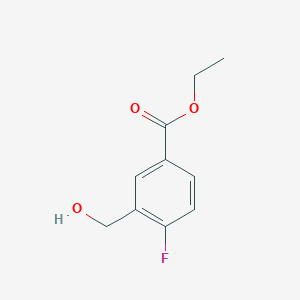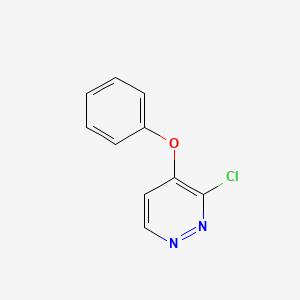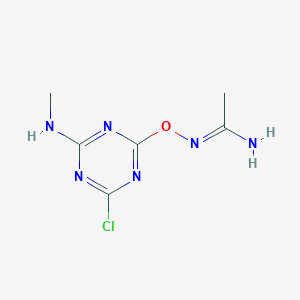
9,10-Anthracenedione, 1-ethyl-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-4-HYDROXYANTHRACENE-9,10-DIONE is an organic compound with the molecular formula C₁₆H₁₂O₃. It belongs to the anthraquinone family, which is known for its diverse applications in dyes, pharmaceuticals, and as intermediates in organic synthesis . This compound is characterized by its anthracene backbone with hydroxyl and ethyl substituents, making it a unique derivative of anthraquinone.
Preparation Methods
The synthesis of 1-ETHYL-4-HYDROXYANTHRACENE-9,10-DIONE typically involves the following steps:
Starting Material: The synthesis begins with 1-hydroxy-4-iodoanthraquinone.
Sonogashira Cross-Coupling Reaction: This reaction involves the coupling of 1-hydroxy-4-iodoanthraquinone with ethynyl compounds in the presence of a palladium catalyst and copper co-catalyst.
Hydrogenation: The resulting product undergoes hydrogenation to yield 1-ETHYL-4-HYDROXYANTHRACENE-9,10-DIONE.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-ETHYL-4-HYDROXYANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and halogenating agents like bromine .
Scientific Research Applications
1-ETHYL-4-HYDROXYANTHRACENE-9,10-DIONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ETHYL-4-HYDROXYANTHRACENE-9,10-DIONE and its derivatives often involves interaction with DNA. For instance, some derivatives inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division . This inhibition leads to the accumulation of DNA breaks, ultimately triggering apoptosis in rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
1-ETHYL-4-HYDROXYANTHRACENE-9,10-DIONE can be compared with other anthraquinone derivatives:
1-Hydroxyanthraquinone: Lacks the ethyl group, making it less hydrophobic and potentially less bioavailable.
1-Amino-4-hydroxyanthraquinone: Contains an amino group, which can enhance its reactivity and potential for forming hydrogen bonds.
1,4-Dihydroxyanthraquinone: Has two hydroxyl groups, increasing its solubility in water and altering its chemical reactivity.
These comparisons highlight the unique properties of 1-ETHYL-4-HYDROXYANTHRACENE-9,10-DIONE, such as its specific hydrophobicity and reactivity, which can be advantageous in certain applications.
Properties
CAS No. |
61781-88-2 |
|---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
1-ethyl-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O3/c1-2-9-7-8-12(17)14-13(9)15(18)10-5-3-4-6-11(10)16(14)19/h3-8,17H,2H2,1H3 |
InChI Key |
XKSHKPUEUSDTSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)


![2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B13147675.png)



